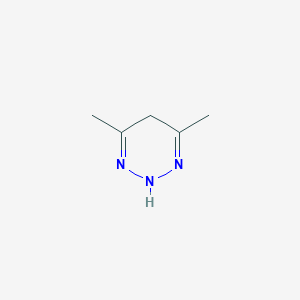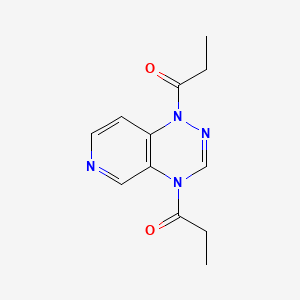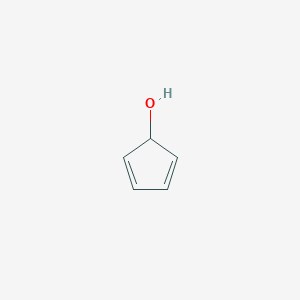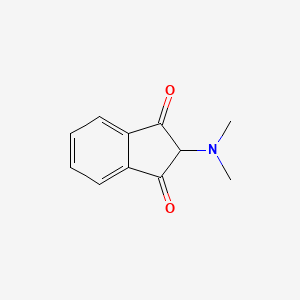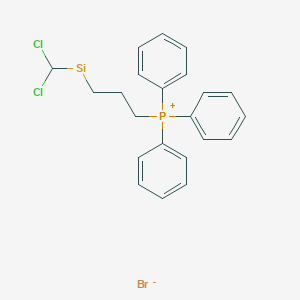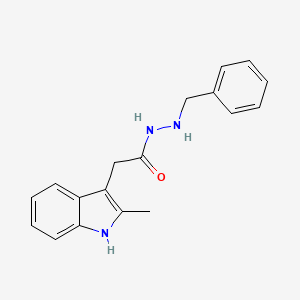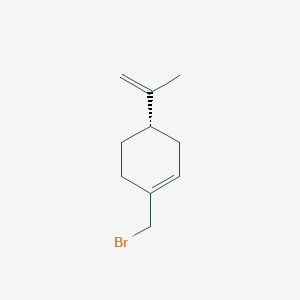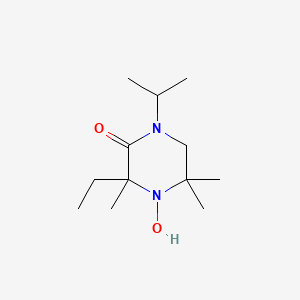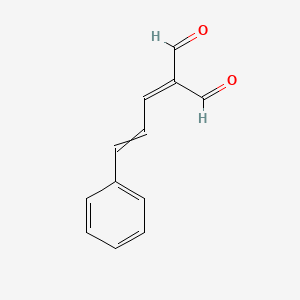
(3-Phenylprop-2-en-1-ylidene)propanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenylprop-2-en-1-ylidene)propanedial is an organic compound characterized by its unique structure, which includes a phenyl group attached to a prop-2-en-1-ylidene moiety and a propanedial backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylprop-2-en-1-ylidene)propanedial typically involves the Knoevenagel condensation reaction. This reaction is performed by reacting an aldehyde or ketone with an active methylene compound in the presence of a base. For instance, the reaction between cinnamaldehyde and acetylacetone in the presence of a base like pyrrolidine can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction remains a fundamental approach, and modifications to this method can be applied to scale up the production for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylprop-2-en-1-ylidene)propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3-Phenylprop-2-en-1-ylidene)propanedial has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3-Phenylprop-2-en-1-ylidene)propanedial involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Shares a similar structure with a phenyl group and an aldehyde functional group.
Benzylideneacetone: Contains a phenyl group attached to a carbonyl group through a double bond.
Chalcones: Characterized by the presence of a phenyl group and an α,β-unsaturated carbonyl system.
Uniqueness
(3-Phenylprop-2-en-1-ylidene)propanedial is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties.
Properties
CAS No. |
82700-53-6 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-cinnamylidenepropanedial |
InChI |
InChI=1S/C12H10O2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-10H |
InChI Key |
GIXCGWXEJXGIQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




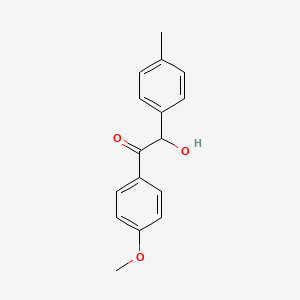
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
